[1-(4-Chlorobenzyl)-1H-imidazol-4-yl]methanamine
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Description
[1-(4-Chlorobenzyl)-1H-imidazol-4-yl]methanamine is a useful research compound. Its molecular formula is C11H12ClN3 and its molecular weight is 221.69. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of [1-(4-Chlorobenzyl)-1H-imidazol-4-yl]methanamine are the cAMP-dependent protein kinase catalytic subunit alpha and the cAMP-dependent protein kinase inhibitor alpha . These proteins play crucial roles in the regulation of various cellular processes, including metabolism, gene transcription, cell cycle progression, and cytoskeletal rearrangement .
Mode of Action
It is believed to interact with its targets, leading to changes in their activity . This interaction could potentially alter the function of these proteins, thereby influencing the cellular processes they regulate .
Biochemical Pathways
Given its targets, it is likely to influence pathways regulated by camp-dependent protein kinases . These could include pathways involved in cell growth, cell differentiation, and other cellular responses to external stimuli .
Result of Action
Given its targets, it may influence various cellular processes regulated by cAMP-dependent protein kinases . These could include changes in cell growth, cell differentiation, and cellular responses to external stimuli .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH can affect the photophysical properties of similar compounds .
Properties
IUPAC Name |
[1-[(4-chlorophenyl)methyl]imidazol-4-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c12-10-3-1-9(2-4-10)6-15-7-11(5-13)14-8-15/h1-4,7-8H,5-6,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPCBOCKXJIBHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(N=C2)CN)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.